N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They contain sulfur and nitrogen at position-1 and -3, respectively .
Synthesis Analysis
Thiazoles can be synthesized through a variety of methods. For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized by Karuvalam et al. and investigated for their antitubercular activity .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactivity of thiazoles can be influenced by substituents at different positions on the thiazole ring . For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Compulsive Food Consumption
Research on compounds with thiazolyl and methoxyphenyl groups has explored their roles in modulating feeding behaviors. For example, studies on Orexin-1 Receptor Mechanisms have shown that certain antagonists can reduce compulsive food intake without affecting standard food pellet intake, suggesting a potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activities
Thiazole derivatives have been synthesized and tested for antimicrobial activities against various bacterial and fungal strains. These studies reveal the potential of thiazole-based compounds in developing new antimicrobial agents. For instance, compounds synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have shown antimicrobial activity against bacterial and fungal isolates, highlighting the versatility of thiazole derivatives in antimicrobial research (Wardkhan et al., 2008).
Fluorescent Properties and Charge-Transfer Absorption
Thiazole-conjugated compounds have been examined for their photophysical properties, including solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. Such studies are crucial for developing new fluorescent materials for various applications, including sensors and imaging (Li et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-27-17-7-5-15(6-8-17)23-19(26)18(25)22-10-9-16-12-28-20(24-16)13-3-2-4-14(21)11-13/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAXVTWQNPYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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